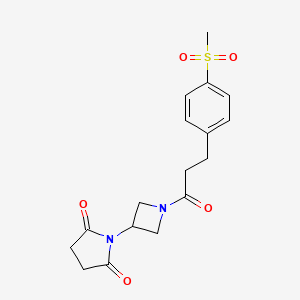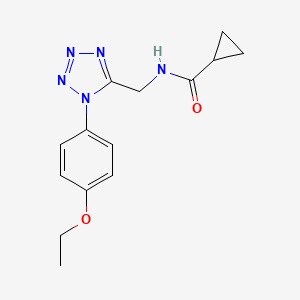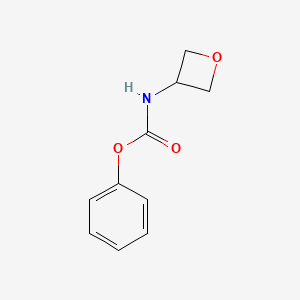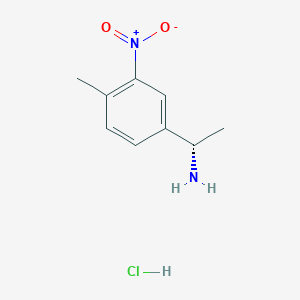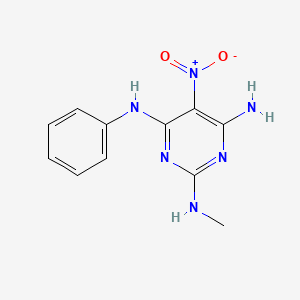
N2-methyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine
Vue d'ensemble
Description
“N2-methyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine” is a chemical compound with the molecular formula C11H12N6O2 . It is a C-nitro compound .
Molecular Structure Analysis
The molecular structure of “N2-methyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine” can be represented by the SMILES notation:CNC1=NC(=C(C(=N1)NC2=CC=CC=C2)N+[O-])N . This notation provides a way to represent the structure using ASCII strings. Physical And Chemical Properties Analysis
“N2-methyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine” has an average mass of 260.252 Da and a monoisotopic mass of 260.102173 Da . It has a net charge of 0 .Applications De Recherche Scientifique
Environmental Impact and Stability Analysis
A significant area of research has been the study of similar compounds’ environmental impact and stability. For example, studies on nitisinone (a triketone herbicide) have explored its degradation products and stability under various conditions, providing insights into environmental persistence and potential risks (Barchańska et al., 2019). This research contributes to understanding the environmental behaviors of complex organic compounds, including their degradation pathways and the stability of their by-products.
Nitrosamines and Water Technology
Research on nitrosamines, specifically N-nitroso compounds, in water technology has been comprehensive, focusing on their formation mechanisms, occurrence, and potential removal methods (Nawrocki & Andrzejewski, 2011). This work is crucial for developing strategies to mitigate these compounds' presence in drinking water, addressing public health concerns associated with their toxicity.
Neurotoxicity Studies
Exploratory studies into compounds such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which shares structural similarities with the target compound, have provided valuable insights into neurotoxicity and Parkinson’s disease (Langston, Langston, & Irwin, 1984). Such research is foundational in developing therapeutic strategies and understanding the molecular mechanisms underlying neurodegenerative diseases.
Propriétés
IUPAC Name |
2-N-methyl-5-nitro-4-N-phenylpyrimidine-2,4,6-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O2/c1-13-11-15-9(12)8(17(18)19)10(16-11)14-7-5-3-2-4-6-7/h2-6H,1H3,(H4,12,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJIGPFBFSLRGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(C(=N1)NC2=CC=CC=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-methyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(4-Bromophenyl)acetyl]amino}benzoic acid](/img/structure/B2800047.png)
![2-[(2-methylbenzoyl)amino]propanoic Acid](/img/structure/B2800049.png)
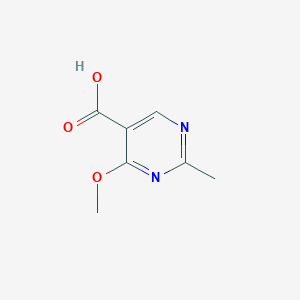
![2-[(1-Methylcyclopropyl)methyl-[1-(1,2,4-triazol-1-yl)propan-2-yl]amino]ethanesulfonyl fluoride](/img/structure/B2800051.png)
![5-Benzyl-2-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2800053.png)
![5-Bromo-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2800054.png)
![3-ethyl-N-(4-ethylphenyl)-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2800055.png)
